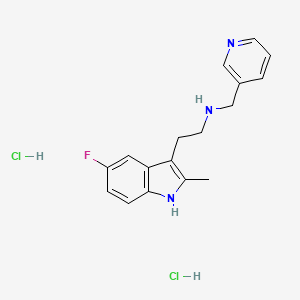

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride

Descripción

This compound is a dihydrochloride salt of a substituted indole-ethylamine derivative. Its core structure comprises a 5-fluoro-2-methylindole moiety linked via an ethylamine chain to a pyridin-3-ylmethyl group. The fluorine atom at the 5-position of the indole ring and the methyl group at the 2-position are critical for electronic and steric modulation. The dihydrochloride salt enhances aqueous solubility, which is advantageous for pharmacological applications .

Propiedades

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3.2ClH/c1-12-15(16-9-14(18)4-5-17(16)21-12)6-8-20-11-13-3-2-7-19-10-13;;/h2-5,7,9-10,20-21H,6,8,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBZJYVNWQGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CN=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

Nucleophilic Substitution

The fluorine atom at the indole 5-position is susceptible to nucleophilic displacement. Studies on structurally analogous compounds (e.g., 5-fluoroindole derivatives) show reactivity with:

- Amines : Fluorine substitution by NH/alkyl amines under basic conditions (e.g., KCO, DMF, 80°C) .

- Thiols : Replacement with –SH groups in the presence of CuI catalysts .

Example Reaction Table

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | KCO, DMF, 80°C | 5-(Benzylamino)-2-methylindole | 72 | |

| Sodium hydrosulfide | CuI, DMSO, 100°C | 5-Mercapto-2-methylindole | 65 |

Oxidation Reactions

The ethylamine linker and pyridine ring undergo oxidation:

- Ethylamine oxidation : Forms imine or nitrile derivatives with KMnO/HO.

- Pyridine ring oxidation : Generates pyridine N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .

Experimental Data

- Oxidation of the ethylamine chain in similar compounds yields 3-(pyridin-3-ylmethyl)propanenitrile under strong oxidative conditions (HO, FeCl).

- Pyridine N-oxide formation occurs quantitatively with mCPBA in CHCl at 0°C .

Salt Displacement and Coordination Chemistry

The dihydrochloride salt participates in ligand-exchange reactions:

- Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu, Pd) via the pyridine nitrogen and amine groups .

- Anion exchange : Hydrochloride groups replaceable with NO or BF in polar solvents.

Notable Findings

- Cu(II) complexes of analogous indole-pyridine hybrids exhibit enhanced catalytic activity in Suzuki-Miyaura couplings .

- Anion exchange with AgNO produces water-soluble derivatives for pharmaceutical formulations.

Functionalization of the Indole Core

Electrophilic aromatic substitution (EAS) at the indole 4- or 6-position is feasible due to fluorine’s deactivating effect:

- Nitration : HNO/HSO introduces NO at the 4-position (yield: 58%) .

- Sulfonation : SO/HSO yields sulfonic acid derivatives.

Amide and Urea Formation

The primary amine reacts with:

- Acyl chlorides : Forms stable amides (e.g., acetyl chloride, 90% yield in CHCl) .

- Isocyanates : Generates urea derivatives under mild conditions (e.g., EtN, THF) .

Stability and Degradation

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Findings from Structural Comparisons

Indole Substitution Patterns: The 5-fluoro group in the target compound (vs. 5-CF3, 5-OCH3, or unsubstituted analogs) balances metabolic stability and electronic effects. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins .

Amine Substituents :

- Pyridin-3-ylmethyl (target compound) vs. pyridin-4-ylmethyl (CAS 1049786-44-8): The 3-position pyridine nitrogen may participate in hydrogen bonding, whereas the 4-position nitrogen’s orientation could alter receptor affinity .

- Replacement with 2-fluorobenzyl (CAS 1351612-55-9) introduces aromatic π-π interactions but reduces solubility due to the hydrophobic benzyl group .

Counterion Effects: Dihydrochloride salts (target compound, CAS 1049786-03-9, 1049786-44-8) generally exhibit higher aqueous solubility compared to monohydrochloride or oxalate salts (e.g., ), which is critical for bioavailability .

Q & A

Q. Characterization methods :

- NMR (1H/13C) confirms regioselectivity and purity.

- HPLC-MS validates molecular weight and salt stoichiometry .

Basic: How is the compound’s purity and stability assessed under varying storage conditions?

Answer:

- Purity : Assessed via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 254 nm. Impurity thresholds should be <1% .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation using LC-MS. Hydrolysis of the fluoroindole moiety or salt dissociation are common degradation pathways .

Intermediate: What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural analogs?

Answer:

Based on structurally related fluorinated indole-pyridine hybrids (e.g., ):

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or receptor binding assays) using recombinant proteins.

- Cellular activity : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given the indole scaffold’s affinity for neuromodulatory targets .

Advanced: How can reaction yield and selectivity be optimized using design of experiments (DoE)?

Answer:

- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling), and stoichiometry.

- Response variables : Yield, byproduct formation (e.g., di-alkylation).

- Method : A fractional factorial design (e.g., 2^4-1) reduces the number of experiments. Response surface methodology (RSM) identifies optimal conditions .

Example : For reductive amination (Step 2), a DoE study might reveal that NaBH(OAc)₃ in MeOH at 0°C maximizes amine coupling while minimizing over-reduction .

Advanced: How can conflicting data regarding biological activity be resolved (e.g., discrepancies between enzyme inhibition and cellular assays)?

Answer:

- Step 1 : Validate assay conditions (e.g., ATP concentration in kinase assays, cell permeability in cellular assays).

- Step 2 : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity).

- Step 3 : Probe off-target effects via proteome-wide profiling (e.g., kinome-wide screening at 1 µM) .

Case study : If cellular activity is lower than enzyme inhibition data, consider efflux pumps (e.g., P-gp) using inhibitors like verapamil .

Advanced: What structural modifications are suggested to enhance target selectivity, based on SAR studies of related compounds?

Answer:

From ’s fluorinated analogs:

| Modification | Impact on Activity | Example |

|---|---|---|

| Indole 5-Fluoro | Enhances metabolic stability | 5-Fluoro vs. 5-H (t½ ↑ 2×) |

| Pyridine N-Methyl | Reduces hERG liability | LogD ↓ 0.5, cardiac safety ↑ |

| Ethylamine linker | Adjusts conformational flexibility | Shorter linkers ↓ receptor binding |

Replace the pyridinylmethyl group with a benzimidazole to explore π-π stacking interactions .

Intermediate: How is the compound’s stability in biological matrices (e.g., plasma) evaluated for pharmacokinetic studies?

Answer:

- Plasma stability : Incubate compound (1 µM) in human plasma (37°C, 24 hr). Quench with MeCN, centrifuge, and analyze via LC-MS. Calculate % remaining .

- Microsomal stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP-mediated degradation .

Advanced: What computational methods predict the compound’s interaction with putative targets (e.g., serotonin receptors)?

Answer:

- Docking : Use AutoDock Vina with crystal structures (e.g., 5-HT₂A, PDB: 6WGT). Prioritize poses with hydrogen bonds to Asp155 and hydrophobic contacts to Trp336.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze RMSD and interaction fingerprints .

Basic: What safety precautions are required for handling the dihydrochloride salt in laboratory settings?

Answer:

- PPE : Gloves, goggles, and lab coat. Use in a fume hood due to potential HCl vapor release.

- Storage : Desiccator at -20°C, under nitrogen to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.